molecular formula C22H29ClN4O B6002590 2-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)-5-(diethylamino)phenol

2-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)-5-(diethylamino)phenol

Cat. No.: B6002590
M. Wt: 400.9 g/mol
InChI Key: JWCCDHPEWDZONC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)-5-(diethylamino)phenol, also known as SCH-23390, is a selective dopamine D1 receptor antagonist. It was first synthesized in 1982 and has since been used extensively in scientific research.

Scientific Research Applications

2-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)-5-(diethylamino)phenol has been widely used in scientific research to study the role of dopamine D1 receptors in various physiological and pathological processes. It has been used to investigate the role of dopamine D1 receptors in the regulation of locomotor activity, reward, and addiction. It has also been used to study the role of dopamine D1 receptors in the pathophysiology of schizophrenia, depression, and Parkinson's disease.

Mechanism of Action

2-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)-5-(diethylamino)phenol selectively binds to dopamine D1 receptors and acts as an antagonist, blocking the binding of dopamine to these receptors. This results in a decrease in the activity of dopamine D1 receptor signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific experimental conditions and the dose used. In general, this compound has been shown to decrease locomotor activity, reduce the reinforcing effects of drugs of abuse, and modulate reward-related behaviors. It has also been shown to have antidepressant-like effects in animal models of depression.

Advantages and Limitations for Lab Experiments

One advantage of using 2-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)-5-(diethylamino)phenol in lab experiments is its selectivity for dopamine D1 receptors, which allows for specific modulation of dopamine D1 receptor signaling pathways. However, one limitation is that this compound can have off-target effects at high doses, which can complicate the interpretation of results.

Future Directions

For research on 2-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)-5-(diethylamino)phenol include investigating its role in the regulation of other physiological and pathological processes, such as learning and memory, anxiety, and pain. Additionally, further research is needed to better understand the mechanisms underlying the antidepressant-like effects of this compound and to develop more selective dopamine D1 receptor antagonists for use in both basic and clinical research.

Synthesis Methods

2-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)-5-(diethylamino)phenol is synthesized through a multi-step process starting with the reaction of 2,5-dimethoxybenzaldehyde with diethylamine to form the Schiff base. This is followed by the reaction of the Schiff base with 2-chlorobenzyl chloride to form the intermediate product, which is then reacted with piperazine to form the final product.

Properties

IUPAC Name

2-[[4-[(2-chlorophenyl)methyl]piperazin-1-yl]iminomethyl]-5-(diethylamino)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29ClN4O/c1-3-26(4-2)20-10-9-18(22(28)15-20)16-24-27-13-11-25(12-14-27)17-19-7-5-6-8-21(19)23/h5-10,15-16,28H,3-4,11-14,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWCCDHPEWDZONC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=NN2CCN(CC2)CC3=CC=CC=C3Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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